molecular formula C7H5F2I B3176891 1,3-Difluoro-4-iodo-2-methylbenzene CAS No. 1208077-89-7

1,3-Difluoro-4-iodo-2-methylbenzene

Cat. No.: B3176891
CAS No.: 1208077-89-7
M. Wt: 254.02 g/mol
InChI Key: PKBVNKUSYAOUAW-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methyl groups.

Scientific Research Applications

1,3-Difluoro-4-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its use in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause less serious health effects . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methylbenzene (toluene) followed by selective fluorination and iodination. The reaction conditions typically require the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor. The reactions are carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production rate while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1,3-difluoro-4-iodo-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

  • 1,3-Difluoro-2-iodo-4-methylbenzene
  • 1,3-Difluoro-5-iodo-2-methylbenzene
  • 1,3-Difluoro-4-chloro-2-methylbenzene

Uniqueness: 1,3-Difluoro-4-iodo-2-methylbenzene is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1,3-difluoro-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBVNKUSYAOUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292617
Record name 1,3-Difluoro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-89-7
Record name 1,3-Difluoro-4-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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